molecular formula C13H26F2OSi B12606605 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-91-9

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12606605
CAS No.: 649717-91-9
M. Wt: 264.43 g/mol
InChI Key: ACBCHFNYDLJZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is an organosilicon compound characterized by the presence of fluorine, silicon, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-1-butene and triethylsilyl chloride.

    Hydrosilylation: The addition of the triethylsilyl group is carried out via a hydrosilylation reaction, where the double bond of the starting material reacts with triethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, such as fluorinated polymers and silicon-based materials with unique properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine and silicon substitution on biological activity and molecular interactions.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-3,3-dimethyl-2-(trimethylsilyl)pent-4-en-2-ol
  • 1,1-Difluoro-3,3-dimethyl-2-(triisopropylsilyl)pent-4-en-2-ol
  • 1,1-Difluoro-3,3-dimethyl-2-(triethylgermyl)pent-4-en-2-ol

Uniqueness

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to the presence of both fluorine and triethylsilyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

649717-91-9

Molecular Formula

C13H26F2OSi

Molecular Weight

264.43 g/mol

IUPAC Name

1,1-difluoro-3,3-dimethyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C13H26F2OSi/c1-7-12(5,6)13(16,11(14)15)17(8-2,9-3)10-4/h7,11,16H,1,8-10H2,2-6H3

InChI Key

ACBCHFNYDLJZDE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C(F)F)(C(C)(C)C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.